molecular formula C18H14N2O5S2 B5004104 2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide

2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide

Cat. No. B5004104
M. Wt: 402.4 g/mol
InChI Key: DTLJLIKLWHHQIY-UHFFFAOYSA-N
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Description

Based on the name, “2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide” is a complex organic compound. It likely contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs . It also seems to have a nitro group (NO2) and a diphenyl sulfide group in its structure .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bulky diphenyl sulfide and benzenesulfonamide groups .

properties

IUPAC Name

2-nitro-N-[oxo(diphenyl)-λ6-sulfanylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c21-20(22)17-13-7-8-14-18(17)27(24,25)19-26(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLJLIKLWHHQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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